Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide
Description
Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide is a spirocyclic compound featuring two isoindolium moieties bridged at their nitrogen atoms, stabilized by a bromide counterion. Its unique spiro architecture imparts distinct electronic and steric properties, making it relevant in materials science and medicinal chemistry. Synthesis typically involves bromination of precursor heterocycles followed by cyclization, as seen in related systems . Characterization relies on NMR, IR, and X-ray crystallography (using programs like SHELX ), with hydrogen bonding patterns influencing crystal packing .
Properties
Molecular Formula |
C16H18BrN |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide |
InChI |
InChI=1S/C16H18N.BrH/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17;/h1-3,5-7H,4,8-12H2;1H/q+1;/p-1 |
InChI Key |
ZFBSAHZSDUGJGQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C[N+]3(C2)CC4=CC=CC=C4C3)C=C1.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE typically involves the reaction of isoindoline derivatives with appropriate brominating agents. One common method includes the use of isoindoline and bromine in the presence of a solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different functional groups and properties, making them useful for further chemical modifications and applications.
Scientific Research Applications
1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,3,3’-TETRAHYDRO-2,2’-SPIRO[2H-ISO-INDOLINIUM] BROMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
- Thermal Stability : Brominated spiro compounds exhibit higher melting points (e.g., 200–202°C for bromophenyl derivatives vs. 146–148°C for chlorinated analogs) due to increased van der Waals interactions .
- Spectroscopic Trends : Spiro junctions often show distinct ¹H NMR signals (e.g., δ 5.2–5.5 for spiro C-H) and IR carbonyl stretches (~1700 cm⁻¹) .
Analytical and Crystallographic Techniques
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare spiro compounds like Spiro[1,3,4,5-tetrahydroisoindol-2-ium; bromide]?
- Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or nitro-reduction/double lactamization approaches. For example, LiAlH₄ in tetrahydrofuran (THF) under inert atmospheres (e.g., N₂) is used for nitro-group reduction, followed by lactamization to form the spiro core . Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) is standard for purification. Key reagents include isocyanides, substituted anilines, and methyl acrylate derivatives .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | LiAlH₄, THF, N₂ | Nitro reduction |
| 2 | Acetic acid, reflux | Lactam cyclization |
| 3 | Silica gel column (EtOAc/hexane) | Purification |
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of spiro compounds?
- Methodological Answer :
- ¹H/¹³C NMR : Assign spiro junction protons (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Coupling constants (e.g., J = 10.3 Hz) help confirm stereochemistry .
- IR : Lactam carbonyl stretches (~1680–1720 cm⁻¹) and ammonium N–H stretches (~3200–3400 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI+ or LCMS confirms molecular ion peaks (e.g., m/z 359.1 [M+H]⁺) and fragmentation patterns .
- Data Discrepancy Handling : Minor deviations in elemental analysis (e.g., C: calc. 60.26% vs. found 60.19%) may arise from hygroscopicity or solvent retention; repeat under anhydrous conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spiro compound stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines spiro core geometry (bond angles, torsion angles) and validates hydrogen bonding networks. For example:
- Use SHELXL for anisotropic displacement parameter refinement and twin law identification in challenging datasets .
- WinGX/ORTEP visualizes anisotropic ellipsoids and packing diagrams to confirm intermolecular interactions .
- Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R₁ (I > 2σ(I)) | 0.045 |
| CCDC deposition | 904924 |
Q. How do hydrogen-bonding patterns influence the physicochemical properties of spiro compounds?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., D (donor)–A (acceptor) motifs) in crystal lattices. For example:
- N–H···O interactions (d = 2.8–3.0 Å) stabilize spiro cores and enhance thermal stability .
- C–H···π interactions influence solubility and melting points .
Q. What strategies address contradictions in spectroscopic vs. computational data for spiro compounds?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with XRD data to validate spiro conformers. Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
- Dynamic NMR : Detect conformational exchange broadening (e.g., coalescence temperature studies) to resolve tautomerism .
- Example Workflow :
| Step | Action |
|---|---|
| 1 | Acquire variable-temperature ¹H NMR |
| 2 | Perform DFT geometry optimization |
| 3 | Overlay computational/experimental structures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
